Distinct Kinase Selectivity Profile Predicted by the 5-Furyl Substituent Versus 6-Aryl Analogs
The binding model for pyrido[2,3-d]pyrimidine inhibitors indicates that the 6-aryl substituent (or 5-substituent in this regioisomer) occupies a deep, hydrophobic pocket not used by ATP, and that substituents at this position are a key determinant of kinase specificity [1]. While 6-phenyl analogs exhibit broad-spectrum tyrosine kinase inhibition (e.g., against c-Src, PDGFr, FGFr), the introduction of a 2-furyl group at the 5-position is expected to alter the steric and electronic fit within this pocket, conferring a modified selectivity profile [1]. This structural hypothesis is consistent with the general SAR observed for this class [1].
| Evidence Dimension | Predicted Kinase Selectivity Fingerprint |
|---|---|
| Target Compound Data | 2-anilino-5-(2-furyl) substituent pattern; predicted to alter selectivity from broad tyrosine kinase inhibition. |
| Comparator Or Baseline | 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one (broad c-Src, Wee1 inhibitor); typical pan-kinase profile of 6-aryl analogs. |
| Quantified Difference | Qualitative shift in selectivity; specific IC50 values not available for the 5-furyl analog. |
| Conditions | Molecular modeling and docking studies based on the c-AMP-dependent protein kinase catalytic domain template [1]. |
Why This Matters
For researchers needing to probe or avoid specific kinase targets, the unique 5-furyl substitution provides a differentiated tool compound predicted to have a distinct selectivity profile compared to the widely studied 6-aryl series.
- [1] Trumpp-Kallmeyer, S.; Rubin, J. R.; Humblet, C.; Hamby, J. M.; Showalter, H. D. H. Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors. J. Med. Chem. 1998, 41 (11), 1752–1763. View Source
